N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers
N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers
This technical guide provides an in-depth overview of N-Isopropyl Carvedilol-d6, a deuterated analog of a Carvedilol impurity. It is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of N-Isopropyl Carvedilol. This document covers the compound's chemical properties, a representative synthesis method, a detailed analytical protocol, and its role within the broader context of Carvedilol's metabolic pathways.
Introduction
N-Isopropyl Carvedilol is recognized as a process impurity and potential metabolite of Carvedilol, a widely prescribed non-selective beta-blocker and alpha-1 adrenergic antagonist. The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. N-Isopropyl Carvedilol-d6 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the precise measurement of the corresponding non-labeled impurity by correcting for variations in sample preparation and matrix effects.[1][]
Chemical and Physical Properties
The fundamental properties of N-Isopropyl Carvedilol and its deuterated form are summarized below. The six deuterium (B1214612) atoms are located on the isopropyl group, providing a stable isotopic label with a significant mass shift for clear differentiation in mass spectrometric analysis.
| Property | N-Isopropyl Carvedilol | N-Isopropyl Carvedilol-d6 |
| IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol | 1-(9H-carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol |
| CAS Number | 1246819-01-1 | 1246815-40-6 |
| Molecular Formula | C₂₇H₃₂N₂O₄ | C₂₇H₂₆D₆N₂O₄ |
| Molecular Weight | 448.56 g/mol | 454.60 g/mol |
| Appearance | Typically an off-white to white solid | Typically an off-white to white solid |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
| Storage | 2-8°C, protected from light | 2-8°C, protected from light |
Synthesis of N-Isopropyl Carvedilol-d6
The synthesis of N-Isopropyl Carvedilol-d6 is not extensively detailed in publicly available literature. However, a plausible and representative synthetic route can be constructed based on established methods for Carvedilol synthesis and the preparation of deuterated reagents. The key steps involve the synthesis of a deuterated isopropyl amine precursor and its subsequent reaction with a Carvedilol intermediate.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6
-
Preparation of Isopropylamine-d7: Acetone-d6 is reduced using a suitable reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) or through reductive amination with ammonia (B1221849) and deuterium gas over a catalyst (e.g., Raney Nickel) to yield isopropylamine-d7.
-
Reaction with 1-(2-bromoethoxy)-2-methoxybenzene: Isopropylamine-d7 is reacted with 1-(2-bromoethoxy)-2-methoxybenzene in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction mixture is heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.
Step 2: Synthesis of N-Isopropyl Carvedilol-d6
-
Reaction: 4-(Oxiran-2-ylmethoxy)-9H-carbazole (a key intermediate in Carvedilol synthesis) is reacted with the synthesized N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.[3][4] The reaction is typically carried out in a solvent such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 70-80°C) for 18-24 hours.[3]
-
Work-up and Purification: The reaction mixture is cooled and quenched with water. The product is extracted with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude N-Isopropyl Carvedilol-d6 is then purified by recrystallization or column chromatography to achieve high purity.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 4. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
